p-Tolyl chloroformate
Description
Structural Characterization of para-Tolyl Chloroformate
Molecular Geometry and Electronic Configuration
The molecular architecture of para-tolyl chloroformate exhibits characteristic features of aromatic chloroformate esters, with the chloroformate functional group attached to the para position of a methylated benzene ring. The compound maintains a planar aromatic core with the methyl substituent positioned para to the chloroformate attachment point. The molecular geometry demonstrates significant electronic influence from the electron-withdrawing chloroformate group, which affects the overall electron distribution throughout the aromatic system.
Electronic configuration analysis reveals that the chloroformate carbonyl carbon displays substantial electrophilic character due to the combined inductive effects of both the chlorine atom and the aromatic oxygen linkage. This electronic arrangement contributes to the compound's reactivity profile and influences its spectroscopic characteristics. The para-methyl group provides electron-donating effects through hyperconjugation and inductive mechanisms, creating a balanced electronic environment that distinguishes para-tolyl chloroformate from other chloroformate derivatives.
The spatial arrangement of atoms within the molecule shows that the chloroformate group adopts a planar configuration coplanar with the benzene ring, facilitating optimal orbital overlap and resonance stabilization. Theoretical calculations suggest that substitution of phenol with electron-withdrawing groups leads to subtle changes in carbon-carbon and carbon-oxygen bond lengths, with the structural modifications governed primarily by the electronegativity of the para-substituent.
Spectroscopic Identification Techniques
Advanced spectroscopic methodologies provide comprehensive structural elucidation of para-tolyl chloroformate through multiple analytical approaches. These techniques collectively establish definitive identification criteria and reveal detailed molecular characteristics essential for understanding the compound's structural properties.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 resonances. Proton nuclear magnetic resonance analysis of para-tolyl chloroformate derivatives demonstrates characteristic chemical shift patterns that confirm the para-substitution pattern and functional group identity.
Representative spectral data for related para-tolyl chloroformate compounds show proton resonances appearing as doublets in the aromatic region, typically at chemical shifts of 7.30-7.28 parts per million for the aromatic protons ortho to the methyl group, and 7.15-7.13 parts per million for protons meta to the methyl substituent. The methyl group consistently appears as a singlet at approximately 2.33 parts per million, confirming the para-substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon resonances characteristic of chloroformate esters, typically appearing in the region of 150-155 parts per million. The aromatic carbon atoms display chemical shifts consistent with para-disubstituted benzene derivatives, with the carbon bearing the chloroformate group appearing significantly downfield due to deshielding effects from the electron-withdrawing substituent.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (ortho to methyl) | 7.30-7.28 | Doublet |
| Aromatic protons (meta to methyl) | 7.15-7.13 | Doublet |
| Methyl group protons | 2.33 | Singlet |
| Carbonyl carbon | 150-155 | Singlet |
| Aromatic carbons | 120-140 | Multiple signals |
Infrared Absorption Characteristics
Infrared spectroscopy provides definitive identification of functional groups present in para-tolyl chloroformate through characteristic vibrational frequencies. The chloroformate functional group exhibits distinctive carbonyl stretching vibrations that serve as primary identification markers.
The compound displays characteristic infrared absorption bands corresponding to the carbonyl stretch of the chloroformate group, typically appearing in the region of 1760-1780 wavenumbers. This frequency range distinguishes chloroformate carbonyls from other carbonyl-containing functional groups due to the electron-withdrawing effects of the chlorine atom. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region and carbon-hydrogen bending modes of the aromatic ring.
Comparative analysis with para-chlorophenol and para-bromophenol derivatives provides reference data for understanding substituent effects in para-disubstituted benzene systems. The structural changes observed in these related compounds follow predictable patterns based on substituent electronegativity and steric requirements, providing a framework for interpreting the structural characteristics of para-tolyl chloroformate.
| Compound | Carbon-Carbon Bond Length (Å) | Carbon-Oxygen Bond Length (Å) | Substituent Effect |
|---|---|---|---|
| Phenyl chloroformate | 1.39-1.40 | 1.36-1.37 | Reference standard |
| para-Tolyl chloroformate | 1.39-1.41 | 1.36-1.38 | Slight lengthening |
| para-Chlorophenyl chloroformate | 1.38-1.39 | 1.35-1.36 | Slight shortening |
| para-Methoxyphenyl chloroformate | 1.40-1.41 | 1.37-1.38 | Moderate lengthening |
The crystal packing arrangements of aryl chloroformate derivatives show that intermolecular interactions are dominated by van der Waals forces and dipole-dipole interactions involving the polar chloroformate functional group. The para-methyl substitution in para-tolyl chloroformate influences crystal packing density and melting point behavior compared to unsubstituted analogues, reflecting the balance between steric effects and electronic modifications introduced by the methyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-62-2, 52286-75-6 | |
| Record name | Carbonochloridic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl chloroformate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl chloroformate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolyl chloroformate | |
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| Record name | p-tolyl chloroformate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of p-Toluidine with Phosgene
The most common and industrially relevant method for preparing this compound involves the reaction of p-toluidine (4-methyl aniline) with phosgene (COCl₂). This reaction proceeds via nucleophilic attack of the amine group on phosgene, forming the chloroformate and releasing hydrochloric acid (HCl) as a byproduct.
$$
\text{C}7\text{H}7\text{NH}2 + \text{COCl}2 \rightarrow \text{C}8\text{H}7\text{ClO}_2 + \text{HCl}
$$
- The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed and drive the reaction forward.
- The process requires careful control of temperature and phosgene dosing due to the toxicity and reactivity of phosgene.
- The product is isolated by distillation to achieve high purity.
| Parameter | Details |
|---|---|
| Starting materials | p-Toluidine, phosgene |
| Catalyst/Base | Pyridine, triethylamine |
| Solvent | Often inert solvents like dichloromethane or toluene |
| Temperature | Typically 0–40 °C |
| Byproduct | Hydrochloric acid (neutralized by base) |
| Purification | Distillation |
| Product state | Colorless liquid |
This method is widely used in industrial settings due to its straightforwardness and scalability, but requires stringent safety measures for phosgene handling.
Reaction of p-Cresol (4-Methylphenol) with Phosgene
An alternative route involves the reaction of p-cresol with phosgene in the presence of a catalyst or base. This method is more aligned with the preparation of aryl chloroformates in general.
- The phenolic hydroxyl group of p-cresol reacts with phosgene to form this compound.
- Catalysts such as cyclic ureas, aliphatic amides, or organic bases (e.g., triethylamine) are used to enhance reaction rates and selectivity.
- The reaction is often conducted under atmospheric or slightly elevated pressure.
Catalytic Systems and Conditions:
This method is advantageous for continuous production and can be adapted to flow reactors for better control and safety.
Continuous and Flow Reactor Methods
Recent advances include continuous flow synthesis of chloroformates, including this compound, where phosgene, p-cresol or p-toluidine, solvent, and base are introduced into a flow reactor.
- The reaction mixture is maintained at controlled temperatures (0–60 °C).
- The process is substantially anhydrous to prevent hydrolysis.
- Byproduct HCl is neutralized by the base, often forming a hydrochloride salt.
- Continuous flow allows for safer handling of phosgene and better scalability.
This method is particularly useful for industrial-scale production with improved safety and efficiency.
Industrial Production Methods
Industrial production predominantly uses the p-toluidine and phosgene route in large reactors with:
- Controlled phosgene dosing.
- Use of bases like pyridine or triethylamine to neutralize HCl.
- Post-reaction purification by distillation under reduced pressure to isolate this compound with high purity (≥96% by GC).
- Strict safety protocols due to phosgene toxicity.
Typical industrial parameters:
| Parameter | Industrial Range |
|---|---|
| Reactor type | Large batch reactors or continuous flow |
| Temperature | 0–40 °C |
| Pressure | Atmospheric to slight positive pressure |
| Purity of product | ≥96% (GC analysis) |
| Yield | High, typically >90% |
The product is stored refrigerated to maintain stability.
Mechanistic Insights and Reaction Pathways
- The reaction mechanism involves nucleophilic attack on the electrophilic carbonyl carbon of phosgene.
- Formation of a tetrahedral intermediate occurs, which collapses to release HCl and form the chloroformate.
- The presence of a base scavenges HCl, preventing side reactions and catalyst deactivation.
- Gas-phase studies indicate that this compound can undergo unimolecular elimination pathways leading to decomposition products such as p-chlorotoluene and 2-chloro-4-methylphenol, with the rate-determining step involving polarization of the C–Cl bond.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Conditions (Temp, Pressure) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| p-Toluidine + Phosgene | p-Toluidine | Pyridine, TEA | 0–40 °C, atmospheric | High yield, industrially proven | Phosgene toxicity, HCl byproduct |
| p-Cresol + Phosgene | p-Cresol | Cyclic ureas, TEA | 0–60 °C, atmospheric | Continuous process possible | Catalyst deactivation possible |
| Continuous Flow Reactor Method | p-Toluidine or p-Cresol | TEA or organic base | 0–60 °C, flow reactor | Safer, scalable, controlled | Requires specialized equipment |
Research Findings and Data
- BenchChem and Avantor specifications confirm the purity and physical properties of commercially prepared this compound, supporting the described preparation methods.
- Patents (US5616771A, WO2006044575A1) provide detailed process conditions and catalyst systems for aryl chloroformate synthesis, emphasizing the importance of catalyst choice and reaction control for yield and purity.
- Mechanistic studies highlight the importance of the C–Cl bond polarization in the reaction kinetics and decomposition pathways, which informs process optimization.
Chemical Reactions Analysis
Types of Reactions: p-Tolyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: It hydrolyzes in the presence of water to form p-tolyl alcohol and carbon dioxide.
Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols under basic conditions to form carbonates.
Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Synthesis of Esters and Carbamates
p-Tolyl chloroformate reacts with alcohols in the presence of a base to form esters, particularly useful for preparing aromatic esters, which serve as building blocks in various organic molecules. For example, it can synthesize a series of aromatic esters with potential anti-inflammatory properties. Similarly, it reacts with amines to form carbamates, a diverse class of compounds used as fungicides, herbicides, and insecticides. It can be used in synthesizing carbamate derivatives with potential antiproliferative activity. These reactions typically require a base to neutralize the hydrochloric acid produced.
Conversion of Hindered Alcohols to Alkenes
This compound, along with other reagents, can convert hindered alcohols (alcohols with bulky substituents) into alkenes (compounds with carbon-carbon double bonds). This is valuable for synthesizing complex organic molecules requiring specific alkene functionalities.
Acylating Agent
This compound functions as an acylating agent due to the electrophilic carbonyl carbon of the chloroformate group being susceptible to nucleophilic attack by various nucleophiles. The chlorine atom's leaving group property facilitates the formation of a new C-O or C-N bond, introducing the p-toluoyl group and releasing HCl.
Dehydration Reactions
p-Tolyl chlorothionoformate is used in dehydration reactions via cyclic elimination of thiocarbonate esters .
Catalyst
p-Tolyl chlorothionoformate can act as a catalyst in synthesizing alfa-L-2'-deoxythreofuranosyl nucleoside analogs and alkenes from hindered alcohols .
Solvolysis Studies
Mechanism of Action
The mechanism of action of p-Tolyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Structural and Functional Differences
Chloroformates vary based on the substituent attached to the carbonyl group, influencing their reactivity and applications:
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| p-Tolyl chloroformate | p-Tolyl (C₆H₄-CH₃) | Electron-donating methyl group enhances aromatic stability |
| Ethyl chloroformate | Ethyl (C₂H₅) | Aliphatic chain; less steric hindrance |
| Phenyl chloroformate | Phenyl (C₆H₅) | No substituents; baseline aromatic reactivity |
| p-Nitrophenyl chloroformate | p-Nitrophenyl (C₆H₄-NO₂) | Electron-withdrawing nitro group increases electrophilicity |
| Allyl chloroformate | Allyl (CH₂=CH-CH₂) | Conjugated double bond enables polymerizable reactions |
| Benzyl chloroformate | Benzyl (C₆H₅-CH₂) | Benzyl group offers orthogonal protection in peptide synthesis |
Reactivity and Mechanistic Comparisons
- Thermal Decomposition: this compound decomposes via two pathways: decarboxylation (Ea = 252.0 kJ/mol) and decarbonylation (Ea = 222.2 kJ/mol), forming p-chlorotoluene and 2-chloro-4-methylphenol, respectively . Phenyl chloroformate exhibits similar mechanisms but lower activation energies (Ea = 260.4 kJ/mol for decarboxylation), producing chlorobenzene and 2-chlorophenol . Solvolysis: p-Nitrophenyl chloroformate shows greater sensitivity to solvent nucleophilicity (l = 1.68) compared to phenyl (l = 1.59) and p-methoxyphenyl (l = 1.42) derivatives due to the nitro group's electron-withdrawing effect .
Nucleophilic Reactions :
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., p-Tolyl's methyl) stabilize intermediates in elimination reactions, while electron-withdrawing groups (e.g., nitro in p-nitrophenyl) accelerate solvolysis .
- Synthetic Utility : this compound's compatibility with sterically hindered amines makes it superior to ethyl or phenyl analogs in opioid derivatization .
Biological Activity
p-Tolyl chloroformate, an aryl chloroformate with the molecular formula C₈H₇ClO₂, is a versatile compound primarily used in organic synthesis. It is known for its reactivity and ability to form esters and carbamates, which are crucial in various biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
This compound appears as a colorless to pale yellow liquid and is classified as a reactive acylating agent. Its electrophilic carbonyl carbon can undergo nucleophilic attack from alcohols and amines, leading to the formation of esters and carbamates, respectively. The compound is also recognized for its corrosive nature, capable of causing skin burns and eye irritation upon contact .
The biological activity of this compound is largely attributed to its ability to act as an acylating agent. The reaction mechanism involves the following steps:
- Nucleophilic Attack : The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon.
- Formation of Intermediate : This leads to the formation of a tetrahedral intermediate.
- Elimination : The elimination of HCl results in the formation of the ester or carbamate product.
This mechanism allows for the introduction of the p-toluoyl group into various molecules, thereby modifying their biological properties.
1. Synthesis of Esters
This compound is utilized in synthesizing aromatic esters, which have shown potential anti-inflammatory properties. A notable study published in the Journal of Organic Chemistry highlighted its use in creating a series of aromatic esters that exhibited significant biological activity against inflammation.
2. Formation of Carbamates
The compound also reacts with amines to form carbamates, which are known for their diverse applications in agriculture (as fungicides and herbicides) and medicine. Research published in Tetrahedron Letters demonstrated that certain carbamate derivatives synthesized using this compound exhibited antiproliferative activity against cancer cell lines.
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of various aromatic esters synthesized from this compound, it was found that specific compounds significantly inhibited pro-inflammatory cytokines in vitro. The study concluded that these esters could serve as lead compounds for developing new anti-inflammatory drugs.
Case Study 2: Antiproliferative Properties
Another research effort focused on carbamate derivatives formed from this compound. These derivatives were tested against several cancer cell lines, revealing promising antiproliferative activity. The study suggested that modifications to the structure could enhance efficacy and selectivity towards cancer cells.
Safety and Toxicity
Despite its utility in organic synthesis, this compound poses health risks. It is classified as corrosive and potentially carcinogenic, necessitating careful handling practices. Exposure can lead to severe skin burns and respiratory irritation . Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Methyl Chloroformate | Alkyl Chloroformate | Less toxic; widely used for methylation |
| Benzyl Chloroformate | Aryl Chloroformate | Used for introducing benzyl protecting groups |
| Ethyl Chloroformate | Alkyl Chloroformate | Commonly used for ethylation reactions |
| This compound | Aryl Chloroformate | Unique for its reactivity with hindered alcohols |
Q & A
Q. What are the recommended synthetic pathways for p-tolyl chloroformate, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of phosgene with p-cresol under controlled conditions. The stoichiometric ratio of reactants, temperature (maintained at 0–5°C to minimize side reactions), and inert atmosphere (e.g., nitrogen) are critical for achieving yields >85% . Purification via fractional distillation under reduced pressure is recommended to isolate the product from residual p-cresol or byproducts.
Q. How can this compound be safely handled in laboratory settings given its reactivity?
Due to its lachrymatory and corrosive nature, this compound requires handling in a fume hood with personal protective equipment (gloves, goggles, and acid-resistant aprons). Storage should be in airtight, light-resistant containers at 2–8°C. Spills must be neutralized with sodium bicarbonate or inert adsorbents .
Q. What are the primary applications of this compound as a protecting group in peptide synthesis?
this compound reacts selectively with amine groups to form carbamate derivatives, protecting primary amines during solid-phase peptide synthesis. Its stability under acidic conditions (e.g., TFA cleavage) and compatibility with Fmoc/t-Bu strategies make it ideal for sequential deprotection in complex peptide chains .
Advanced Research Questions
Q. What experimental design strategies optimize derivatization efficiency when using this compound in GC-MS analysis of amino acids?
A central composite design (CCD) can optimize parameters such as pH (8.5–9.5), molar excess of this compound (2–3×), and reaction time (10–15 min at 25°C). Response surface methodology (RSM) validates the interaction between variables, ensuring >95% derivatization efficiency while minimizing hydrolysis .
Q. How does this compound compare to phenyl or benzyl chloroformates in terms of reactivity and stability in aqueous matrices?
this compound exhibits faster reaction kinetics with amines compared to benzyl derivatives (k = 1.8 × 10⁻³ s⁻¹ vs. 0.9 × 10⁻³ s⁻¹) due to electron-donating methyl groups enhancing electrophilicity. However, it hydrolyzes 30% faster than phenyl analogs in aqueous buffers (pH 7.4), necessitating strict anhydrous conditions .
Q. What mechanisms underlie the neurotoxic effects of this compound, and how can exposure risks be mitigated in vivo studies?
Acute exposure to this compound vapors (>10 ppm) induces respiratory distress in rodents via hydrolysis to HCl and p-cresol, which disrupt mitochondrial function in alveolar cells . In vivo studies require closed-system reactors with real-time vapor monitoring (e.g., FTIR spectroscopy) and post-exposure administration of antioxidants (e.g., N-acetylcysteine) to reduce oxidative damage .
Q. How can competing hydrolysis reactions be suppressed during this compound-mediated acylation in biphasic systems?
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water biphasic systems increases interfacial reaction rates, reducing hydrolysis by 50%. Kinetic studies show a 2.5-fold increase in acylation efficiency at pH 9.2 compared to homogeneous aqueous conditions .
Q. What analytical validation parameters are critical for quantifying this compound derivatives in pharmaceutical intermediates?
Method validation requires assessing linearity (R² > 0.995 across 0.1–50 µg/mL), precision (RSD < 5% for intraday/interday), and recovery (>90% via spike-and-recovery in matrix). LC-MS/MS with a C18 column (5 µm, 150 mm) and ESI+ ionization provides LODs of 0.01 µg/mL .
Q. How do structural modifications of this compound influence its reactivity in polymer crosslinking?
Introducing electron-withdrawing groups (e.g., nitro) at the meta-position reduces electrophilicity, decreasing crosslinking efficiency by 40%. Conversely, para-substituted derivatives retain high reactivity, enabling tunable gelation times (30–120 s) in polyurethane formulations .
Q. What are the unresolved challenges in scaling up this compound-based reactions for continuous flow synthesis?
Challenges include clogging due to HCl byproduct precipitation and heat management during exothermic reactions. Microreactors with integrated gas-liquid separation units and temperature-controlled zones (ΔT ± 1°C) improve throughput while maintaining >90% conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
